Madurastatin B2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

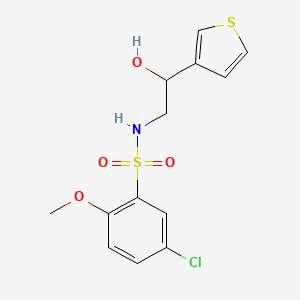

Madurastatin B2 is a phenolate-hydroxamate siderophore isolated from Actinomadura sp . Siderophores are metabolites used by bacteria and plants to sequester iron, which is abundant but mostly insoluble and inaccessible to life . Madurastatin B2 has demonstrated biological activity against MRSA and B. subtilis .

Synthesis Analysis

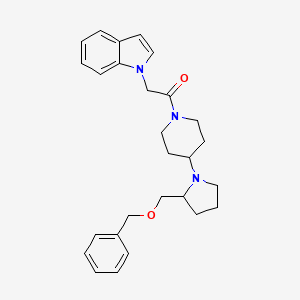

The synthesis of Madurastatin B2 involves a convergent synthesis approach . The retrosynthesis of Fragment 1 and Fragment 2 was proposed, with starting materials for Fragment 1 being obtained via a mild catalytic synthesis of 2-Oxazolines via Oxetane Ring-Opening . The cyclization to the Oxazoline Moiety and condensation reactions lead to Fragment 1 . Starting reagents for Fragment 2 undergo Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl, leading to the synthesis of Lactam and Fragment 2 .Molecular Structure Analysis

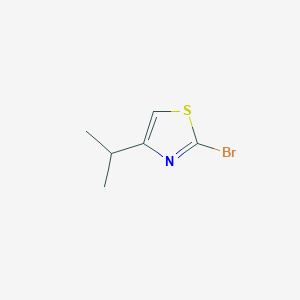

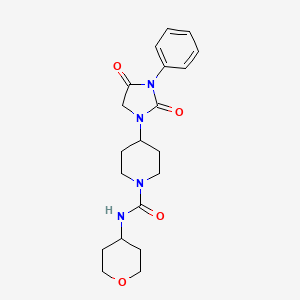

Madurastatin B2 is a part of a group of pentapeptides containing an oxazoline moiety . In some cases, an imidazolidinone ring is also present as an additional structural feature . The LC/HRMS analysis of an extract identified the presence of the known madurastatins along with additional members of the family .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Madurastatin B2 include cyclization to the Oxazoline Moiety and condensation reactions to Fragment 1 . Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl are also involved .Scientific Research Applications

Structural and Biochemical Characterization

- Structural Reassignment and Stereochemistry : The madurastatins, including Madurastatin B2, were initially described as having an unusual N-terminal aziridine ring. Recent work has led to the reevaluation of their structures, particularly focusing on the N-terminal 2-(2-hydroxyphenyl)oxazoline instead of aziridine. This reassignment has implications for understanding the biochemical properties and potential applications of Madurastatin B2 (Tyler et al., 2017).

Siderophore Production and Antimicrobial Activity

- Isolation and Antimicrobial Activity : Madurastatin B2, along with other variants, has been isolated from the culture broth of Actinomadura madurae. These compounds have demonstrated antibacterial activity against Micrococcus luteus. The presence of an aziridine ring in these compounds is essential for such activity, indicating their potential as antimicrobial agents (Harada et al., 2004).

Genome Sequencing and Biosynthetic Pathways

- Genomic Insights and Biosynthesis : The discovery of new madurastatin variants, including D1 and D2, has led to genome sequencing efforts to identify the biosynthetic gene cluster. This knowledge enables the proposal of a biosynthetic pathway for these compounds, enhancing our understanding of their natural production and potential for synthetic modification (Yan et al., 2019).

Functional Analysis and Characterization

- Characterization of Madurastatin C1 : While not directly about Madurastatin B2, related research on Madurastatin C1, another compound from the same family, has contributed to a deeper understanding of these siderophores. This includes insights into their isolation, structure elucidation, and antimicrobial properties, which are relevant for comprehending the broader class of madurastatins (Mazzei et al., 2012).

Mechanism of Action

properties

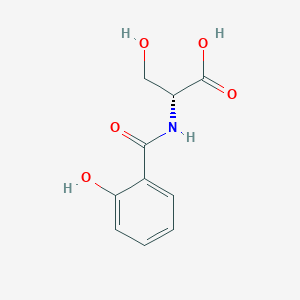

IUPAC Name |

(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEFXOJAEDXDBM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335865 |

Source

|

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768384-52-7 |

Source

|

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)